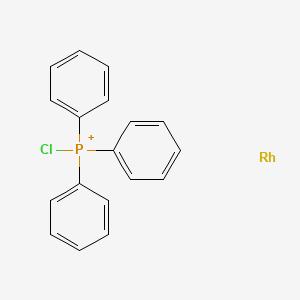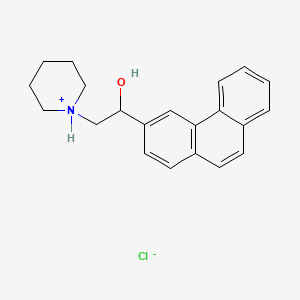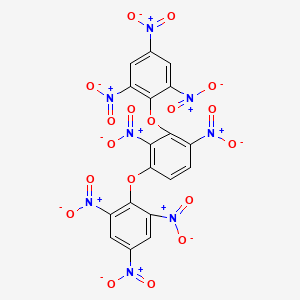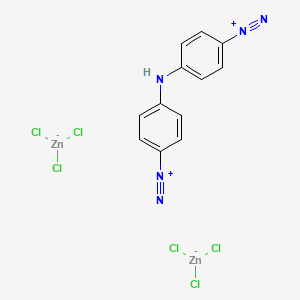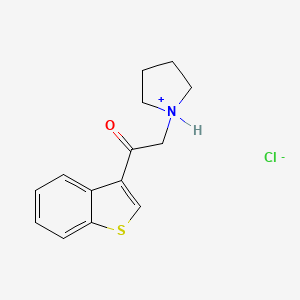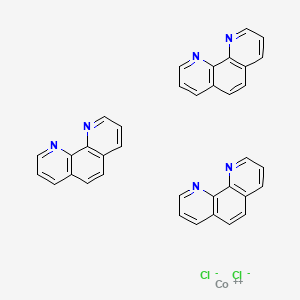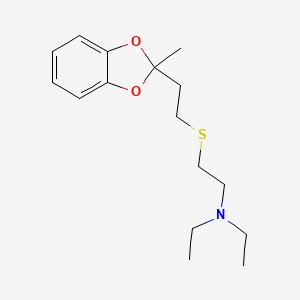![molecular formula C57H38N4 B13776178 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole typically involves the following steps:
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material in OLEDs due to its high thermal stability and efficient electroluminescence properties.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as a donor material to enhance the efficiency of light absorption and charge transport.
Biological Applications: Research is being conducted to explore its potential use in biological imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole involves its interaction with molecular targets and pathways, including:
Electron Transport: The compound facilitates electron transport in optoelectronic devices by acting as an electron donor or acceptor.
Energy Transfer: It participates in energy transfer processes, which are crucial for the functioning of OLEDs and photovoltaic cells.
Photophysical Interactions: The compound exhibits unique photophysical interactions, such as thermally activated delayed fluorescence (TADF), which enhance its performance in optoelectronic applications.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole stands out due to its unique structural and photophysical properties. Some similar compounds include:
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: This compound shares a similar triazine and carbazole framework but differs in its substitution pattern.
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another related compound with a different substitution pattern on the carbazole moiety.
9,9′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): This compound features a bis-carbazole structure with a triazine core.
These compounds exhibit varying degrees of thermal stability, photophysical properties, and electronic characteristics, making this compound a unique and valuable material for various applications.
Propriétés
Formule moléculaire |
C57H38N4 |
|---|---|
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole |
InChI |
InChI=1S/C57H38N4/c1-7-19-39(20-8-1)45-31-33-52-50(35-45)51-36-46(40-21-9-2-10-22-40)32-34-53(51)61(52)54-48(41-23-11-3-12-24-41)37-47(38-49(54)42-25-13-4-14-26-42)57-59-55(43-27-15-5-16-28-43)58-56(60-57)44-29-17-6-18-30-44/h1-38H |
Clé InChI |
MTSZLTRICWZBQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6C7=CC=CC=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


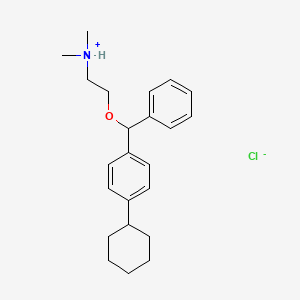
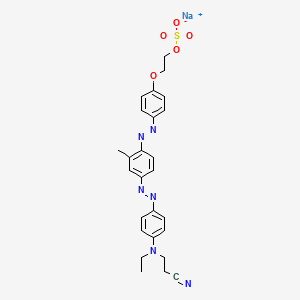
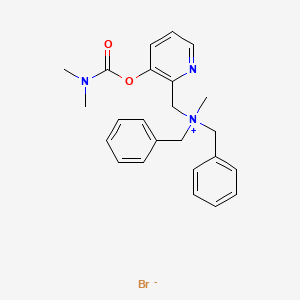
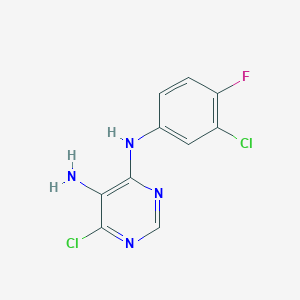
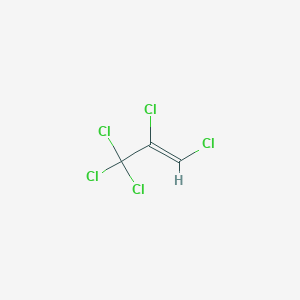
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
